molecular formula C12H13BrO B1293272 3-Bromophenyl cyclopentyl ketone CAS No. 898791-44-1

3-Bromophenyl cyclopentyl ketone

Cat. No. B1293272
CAS RN: 898791-44-1
M. Wt: 253.13 g/mol
InChI Key: VGGBIJBPTCLCPI-UHFFFAOYSA-N
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Description

3-Bromophenyl cyclopentyl ketone is a chemical compound with the molecular formula C12H13BrO . It has a molecular weight of 253.14 . It is a colorless liquid .


Synthesis Analysis

The synthesis of ketones like 3-Bromophenyl cyclopentyl ketone has been a subject of interest in organic chemistry . A method reported involves a photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids, and aryl/alkyl bromides . This allows for concise synthesis of highly functionalized ketones directly, without the preparation of activated carbonyl intermediates or organometallic compounds .


Molecular Structure Analysis

The linear formula of 3-Bromophenyl cyclopentyl ketone is C12H13BrO . The molecular structure of this compound is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Ketones play a prominent role in organic chemistry and are associated with a number of useful reactions . Many frequently used reactions, including the Mannich reaction, Wittig reaction, Grignard reaction, Passerini reaction, Baeyer–Villiger oxidation, and Wolff–Kishner–Huang reduction describe a wide array of transformations of ketones .


Physical And Chemical Properties Analysis

3-Bromophenyl cyclopentyl ketone is a colorless liquid . It has a molecular weight of 253.14 . More specific physical and chemical properties such as boiling point, melting point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of α-Keto Thioamides

3-Bromophenyl cyclopentyl ketone: is utilized in the synthesis of α-keto thioamides through an efficient metal- and additive-free process. This environmentally friendly strategy allows for the creation of a wide series of α-keto thioamides with broad functional group tolerance . These compounds are significant due to their presence in bioactive molecules and their applications in medicinal chemistry.

Future Directions

The development of a practical route to ketones from feedstock chemicals has long been a subject of interest . Given that ketones are prevalent in feedstock chemicals, natural products, and pharmaceuticals, these transformations could offer strategic bond disconnections in the synthesis of complex bioactive molecules . Future research may focus on improving the synthesis methods and exploring the potential applications of 3-Bromophenyl cyclopentyl ketone.

properties

IUPAC Name

(3-bromophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGBIJBPTCLCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642562
Record name (3-Bromophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenyl cyclopentyl ketone

CAS RN

898791-44-1
Record name (3-Bromophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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